

Ethyl 4,6-dihydroxy-5-nitronicotinate chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Ethyl 4,6-dihydroxy-5-nitronicotinate

Cat. No.: B1395600

[Get Quote](#)

An In-Depth Technical Guide to **Ethyl 4,6-dihydroxy-5-nitronicotinate**: Properties, Synthesis, and Research Applications

Abstract

Ethyl 4,6-dihydroxy-5-nitronicotinate (CAS No. 6317-97-1) is a polysubstituted pyridine derivative with significant potential as a versatile building block in synthetic organic chemistry and drug discovery. Its structure, featuring hydroxyl, nitro, and ethyl ester functional groups, offers multiple reaction sites for derivatization. This guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, an analysis of its spectroscopic data, and an exploration of its potential reactivity and applications for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices and outline key safety and handling protocols to ensure its effective and safe utilization in a laboratory setting.

Introduction and Compound Profile

Ethyl 4,6-dihydroxy-5-nitronicotinate is a notable chemical intermediate whose pyridine core is structurally related to nicotinic acid (Vitamin B3). This relationship suggests its potential as a scaffold for developing novel therapeutic agents.^[1] The strategic placement of electron-withdrawing (nitro, ester) and electron-donating (hydroxyl) groups creates a unique electronic environment that dictates its reactivity and makes it a valuable precursor for more complex molecular architectures.^[1]

A key characteristic of this compound is its existence in tautomeric forms. The nominal "dihydroxy" structure can exist in equilibrium with its more stable keto-enol tautomer, ethyl 4-hydroxy-6-oxo-1,6-dihydro-5-nitronicotinate, which is reflected in its IUPAC name, ethyl 4-hydroxy-5-nitro-6-oxo-1H-pyridine-3-carboxylate.^[2] This tautomerism is crucial for understanding its spectroscopic properties and chemical behavior.

Table 1: Core Compound Identifiers

Property	Value	Source(s)
CAS Number	6317-97-1	[2][3][4][5]
Molecular Formula	C ₈ H ₈ N ₂ O ₆	[3][4][5]
Molecular Weight	228.16 g/mol	[1][3][4][5]
IUPAC Name	ethyl 4-hydroxy-5-nitro-6-oxo-1H-pyridine-3-carboxylate	[2]
Synonyms	4,6-Dihydroxy-5-nitropyridine-3-carboxylic acid ethyl ester	[3][6]

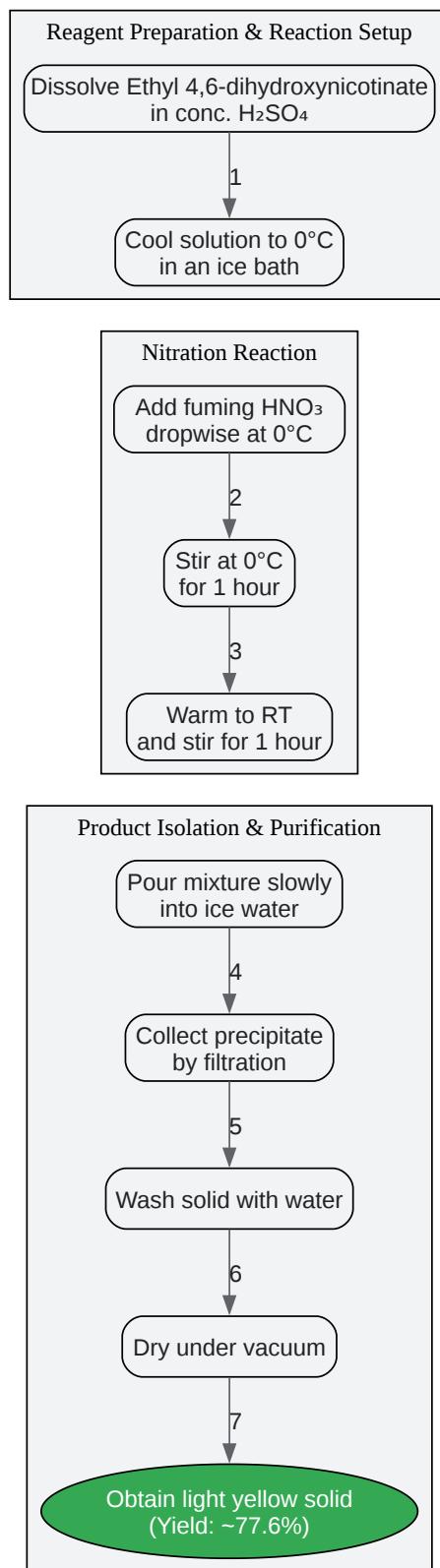
Physicochemical and Spectroscopic Properties

The physical properties of **Ethyl 4,6-dihydroxy-5-nitronicotinate** are consistent with a stable, solid organic compound.

Table 2: Physicochemical Properties

Property	Value	Source(s)
Appearance	Light yellow solid	[6]
Melting Point	243-246 °C	[1][3]
Boiling Point	325.7 ± 42.0 °C (Predicted)	[3]
Density	1.55 ± 0.1 g/cm ³ (Predicted)	[3]

Spectroscopic Analysis


Spectroscopic data confirms the structure of the compound. The available data is detailed below.

- ^1H NMR Spectroscopy: The proton NMR spectrum provides clear evidence for the key structural components.[6]
 - Spectrum: (300 MHz, DMSO-d₆)
 - δ 8.22 (s, 1H): This singlet corresponds to the proton at the C2 position of the pyridine ring. Its downfield shift is expected due to the anisotropic effects of the ring and the influence of adjacent electron-withdrawing groups.
 - δ 4.31 (q, J = 7.0 Hz, 2H): This quartet represents the methylene (-CH₂-) protons of the ethyl ester group, split by the adjacent methyl protons.
 - δ 1.29 (t, J = 7.0 Hz, 3H): This triplet corresponds to the terminal methyl (-CH₃) protons of the ethyl ester group, split by the methylene protons.
- Mass Spectrometry:
 - Method: Electrospray Ionization (ESI), negative mode
 - Result: m/z = 227 [M-H]⁻[6]
 - Interpretation: This result confirms the molecular weight of the compound (228.16 g/mol) by showing the mass of the deprotonated molecule.

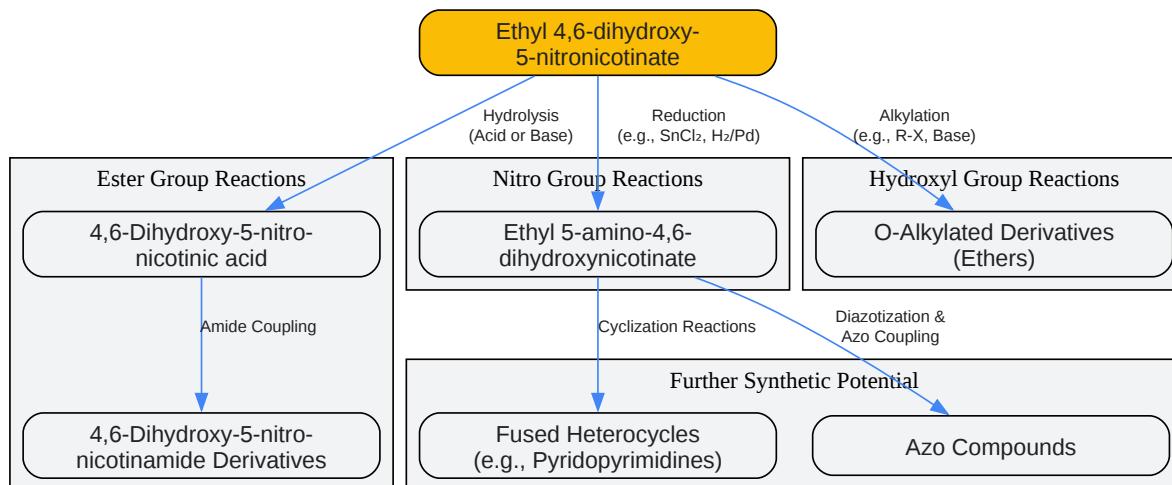
Synthesis Protocol

The most direct synthesis of **Ethyl 4,6-dihydroxy-5-nitronicotinate** is achieved through the electrophilic nitration of its precursor, ethyl 4,6-dihydroxynicotinate.[6] The choice of a potent nitrating mixture (fuming nitric acid in concentrated sulfuric acid) is critical for overcoming the partial deactivation of the ring by the ester group and achieving good yields. The hydroxyl groups strongly activate the ring, directing the nitration to the C5 position.

Experimental Workflow: Nitration of Ethyl 4,6-dihydroxynicotinate

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **Ethyl 4,6-dihydroxy-5-nitronicotinate**.


Step-by-Step Methodology

This protocol is adapted from the described synthesis and should be performed with all appropriate safety precautions in a fume hood.[6]

- Reaction Setup: In a flask equipped with a magnetic stirrer and placed in an ice bath, dissolve ethyl 4,6-dihydroxynicotinate (1.0 eq) in concentrated sulfuric acid. Cool the solution to 0°C.
- Nitration: While maintaining the temperature at 0°C, add fuming nitric acid (~0.5 eq by volume) dropwise to the stirred solution. The slow addition is crucial to control the exothermic reaction.
- Reaction Progression: After the addition is complete, continue stirring the mixture at 0°C for 1 hour. Then, remove the ice bath and allow the reaction to warm to room temperature, stirring for an additional hour.
- Work-up and Isolation: Slowly pour the reaction mixture into a beaker containing a large volume of ice water, stirring vigorously. A precipitate will form.
- Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove residual acid.
- Drying: Dry the collected solid under vacuum to yield the final product, **Ethyl 4,6-dihydroxy-5-nitronicotinate**, as a light yellow solid.[6]

Chemical Reactivity and Potential Applications

The utility of **Ethyl 4,6-dihydroxy-5-nitronicotinate** stems from its array of functional groups, each providing a handle for subsequent chemical transformations. It is best viewed as a versatile intermediate for the synthesis of more complex molecules.

[Click to download full resolution via product page](#)

Caption: Potential reaction pathways for **Ethyl 4,6-dihydroxy-5-nitronicotinate**.

Key Transformations and Applications

- Reduction of the Nitro Group: The most significant reaction is the reduction of the nitro group to a primary amine. This transformation is a gateway to a vast range of derivatives and is fundamental to its use in medicinal chemistry.
 - Rationale: The resulting 5-aminopyridine derivative is a key precursor for building complex heterocyclic systems. The amino group can act as a nucleophile or be converted into a diazonium salt for further coupling reactions.
 - Suggested Protocol (Bechamp Reduction): Reflux the nitro compound with iron powder in acetic acid or with stannous chloride (SnCl_2) in concentrated HCl.
- Modification of the Ester Group: The ethyl ester can be readily hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid. This acid can then be coupled

with various amines using standard peptide coupling reagents (e.g., EDC, HOBt) to generate a library of amide derivatives.

- Reactions at the Hydroxyl Groups: The phenolic hydroxyl groups can undergo O-alkylation or O-acylation to further modify the molecule's properties, such as solubility and lipophilicity, which are critical parameters in drug design.
- Applications in Drug Discovery and Materials Science:
 - Medicinal Chemistry Precursor: As an analog of nicotinic acid, its derivatives are of interest for screening against various biological targets.^[1] The 5-amino derivative, in particular, can be used to synthesize fused ring systems like pyridopyrimidines or pyridopyrazines, which are common scaffolds in pharmaceuticals.
 - Azo Dye Synthesis: While not demonstrated for this specific molecule, structurally similar dihydroxypyridine carboxylates have been used to synthesize azo dyes.^[7] The 5-amino derivative could be diazotized and coupled with electron-rich aromatic compounds to produce novel dyes for materials science applications.

Safety, Handling, and Storage

Ethyl 4,6-dihydroxy-5-nitronicotinate is considered a hazardous chemical and requires careful handling.^[8]

Table 3: GHS Hazard Classification

Hazard Class	Category	Hazard Statement
Skin Corrosion/Irritation	2	Causes skin irritation
Serious Eye Damage/Irritation	2	Causes serious eye irritation
Specific target organ toxicity (single exposure)	3 (Respiratory system)	May cause respiratory irritation

Data sourced from the Fisher Scientific Safety Data Sheet.^[8]

Handling and Personal Protective Equipment (PPE)

- Always handle this compound in a well-ventilated area or a chemical fume hood.[8]
- Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[8]
- Avoid breathing dust. Prevent dust formation during handling.[8]
- Wash hands and any exposed skin thoroughly after handling.[8]

Storage

- Store in a tightly closed container in a dry, well-ventilated place.[8][9]
- For long-term stability, it is recommended to store under an inert atmosphere (e.g., argon or nitrogen).[8]

First Aid Measures

- Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Call a physician if symptoms persist.[8]
- Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical advice.[8][9]
- Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[8][9]
- Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterward. Get medical attention if symptoms occur.[8][9]

Conclusion

Ethyl 4,6-dihydroxy-5-nitronicotinate is a chemical intermediate of considerable value. Its well-defined synthesis and the presence of three distinct, reactive functional groups make it an ideal starting point for constructing diverse molecular libraries. The ability to selectively reduce the nitro group to an amine is a particularly powerful feature, opening up avenues for complex heterocyclic synthesis. For researchers in medicinal chemistry and materials science, this

compound represents a versatile and promising building block worthy of further exploration. Adherence to strict safety protocols is essential for its handling and use in the laboratory.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy Ethyl 4,6-dihydroxy-5-nitronicotinate | 6317-97-1 [smolecule.com]
- 2. Ethyl 4,6-dihydroxy-5-nitronicotinate | CAS 6317-97-1 | TCIJT | 製品詳細 [tci-chemical-trading.com]
- 3. chembk.com [chembk.com]
- 4. scbt.com [scbt.com]
- 5. Ethyl 4,6-Dihydroxy-5-nitronicotinate | CymitQuimica [cymitquimica.com]
- 6. 4,6-Dihydroxy-5-nitropyridine-3-carboxylic acid ethyl ester | 6317-97-1 [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. fishersci.com [fishersci.com]
- 9. file.bldpharm.com [file.bldpharm.com]
- To cite this document: BenchChem. [Ethyl 4,6-dihydroxy-5-nitronicotinate chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1395600#ethyl-4-6-dihydroxy-5-nitronicotinate-chemical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com